molecular formula C8H21NOSi B1591000 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine CAS No. 142062-27-9

3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine

Cat. No.: B1591000
CAS No.: 142062-27-9
M. Wt: 175.34 g/mol
InChI Key: BNNQAWRZJYZWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine is a chemical compound with the molecular formula C6H17NOSi. It is a member of the organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine typically involves the reaction of 3-chloropropylmethyldimethoxysilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The reaction can be represented as follows:

[ \text{Cl-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_2\text{-CH}_3 + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{(CH}_3\text{)}_2\text{N-(CH}_2\text{)}_3\text{-Si(OCH}_3\text{)}_2\text{-CH}_3 + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine involves its ability to form stable covalent bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis. The compound’s reactivity is primarily due to the presence of the methoxydimethylsilyl group, which can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanamine, 3-(diethoxymethylsilyl)-
  • 1-Propanamine, 3-methoxy-
  • 3-(Triethoxysilyl)propylamine

Uniqueness

3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine is unique due to its specific functional groups that provide distinct reactivity and stability. The presence of both methoxy and dimethylsilyl groups allows for a wide range of chemical modifications, making it a valuable compound in various applications.

Properties

IUPAC Name

3-[methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NOSi/c1-9(2)7-6-8-11(4,5)10-3/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNQAWRZJYZWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578526
Record name 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142062-27-9
Record name 3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Reactant of Route 5
Reactant of Route 5
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[Methoxy(dimethyl)silyl]-N,N-dimethylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.